
6-bromo-1H-indole-2-carbonitrile
概要
説明
6-bromo-1H-indole-2-carbonitrile is a compound with the CAS Number 1420537-60-5 . It has a molecular weight of 221.06 and is a solid at room temperature .
Synthesis Analysis
The synthesis of this compound and similar compounds has been studied extensively. One approach involves a cross-coupling reaction of compounds 1-(but-2-ynyl)-1H-indole-2-carbonitriles and 1-benzyl-3-iodo-1H-indole-2-carbonitriles . The reactivity of indole derivatives with iodine at position 3 was studied using cross-coupling reactions .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C9H5BrN2 . The InChI code for this compound is 1S/C9H5BrN2/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-4,12H .Chemical Reactions Analysis
The compound this compound can undergo various chemical reactions. For instance, it can participate in Sonogashira, Suzuki–Miyaura, Stille, and Heck cross-couplings to afford a variety of di-, tri- and tetra-substituted indole-2-carbonitriles .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 190 - 192 degrees Celsius .科学的研究の応用
Synthesis and Chemical Properties
- Synthesis of Aminoindoloisoquinolines : 6-bromo-1H-indole-2-carbonitrile is used in the synthesis of 6-aminoindoloisoquinolines, which are synthesized from 2-(2-bromophenyl)-1H-indoles. This process involves the use of CuBr and K2CO3 in DMSO at 100° (Kobayashi et al., 2015).
- Novel Tetrazolopyrimidine Synthesis : It is also a precursor in the one-pot, three-component synthesis of novel tetrazolopyrimidine compounds, showing potent anticancer activities against human colon and lung cancer (Radwan et al., 2020).
- Synthesis of Substituted Indoles : this compound aids in the synthesis of new substituted 2-(trimethylstannyl)indoles, which have potential applications in various chemical reactions (Kumar et al., 2008).
Potential in Pharmacology and Medicine
- Inhibitor of SARS CoV-2 Mpro : Derivatives of this compound have been investigated as inhibitors of SARS-CoV-2 Mpro, showing potential as therapeutic agents against COVID-19 (Venkateshan et al., 2020).
- Anti-Schistosomicidal Activities : Certain synthesized compounds involving this compound exhibit moderate to good anti-schistosomicidal activities, suggesting its role in developing treatments for schistosomiasis (Jiang et al., 2017).
Applications in Organic Chemistry
- Cross-Coupling Reactions : It is utilized in the preparation of polysubstituted indole-2-carbonitriles through cross-coupling reactions. This process allows for the creation of a variety of substituted indole-2-carbonitriles (Hrizi et al., 2021).
- Pyridine and Bipyridine Derivative Synthesis : The compound is integral in the one-pot synthesis of indol-3-yl pyridine and 2,2′-bipyridine derivatives, a process that highlights its versatility in creating complex heterocyclic structures (Thirumurugan et al., 2009).
Safety and Hazards
作用機序
Target of Action
6-Bromo-1H-indole-2-carbonitrile is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , which makes them valuable for developing new useful derivatives.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to have diverse biological activities , suggesting that they may affect multiple biochemical pathways. For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants , indicating that indole derivatives can be involved in metabolic pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
生化学分析
Biochemical Properties
6-Bromo-1H-indole-2-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which can modulate signaling pathways and cellular responses . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and efficacy in biochemical reactions.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been reported to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Additionally, this compound may affect the expression of specific genes involved in inflammation and immune responses, thereby modulating the cellular environment and promoting therapeutic outcomes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes and receptors, leading to enzyme inhibition or activation and changes in gene expression. For instance, indole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation, such as kinases and proteases . These binding interactions can disrupt the normal function of these enzymes, leading to the inhibition of cancer cell growth and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. The stability of this compound is influenced by environmental conditions such as temperature, light, and pH . Over time
特性
IUPAC Name |
6-bromo-1H-indole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTZWOPSFGBVSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


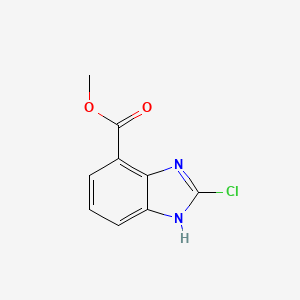
![Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride](/img/structure/B1375548.png)
![2-[(Azetidin-3-yloxy)methyl]-5-methyl-1,3,4-oxadiazole hydrochloride](/img/structure/B1375549.png)
![3-Bromopyrido[2,3-D]pyridazin-8(7H)-one](/img/structure/B1375552.png)
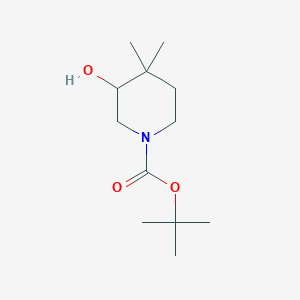

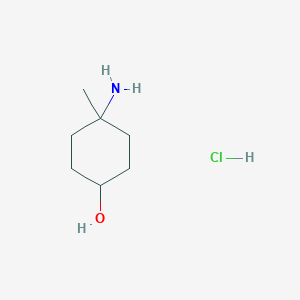


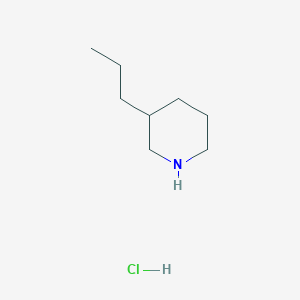

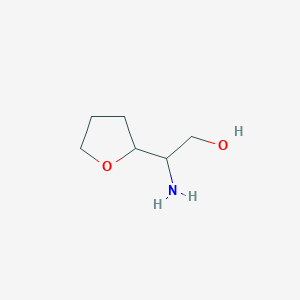
![4-[(5-Bromo-2-fluoro-3-pyridinyl)carbonyl]morpholine](/img/structure/B1375569.png)

